CP 226269

Description

Structure

3D Structure

Properties

IUPAC Name |

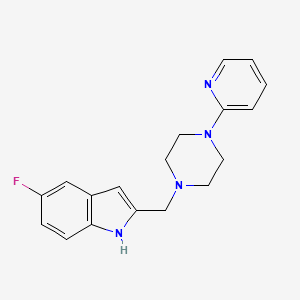

5-fluoro-2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4/c19-15-4-5-17-14(11-15)12-16(21-17)13-22-7-9-23(10-8-22)18-3-1-2-6-20-18/h1-6,11-12,21H,7-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOIDBZLMJMYCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(N2)C=CC(=C3)F)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70430875 | |

| Record name | 5-Fluoro-2-(4-pyridin-2-yl-piperazin-1-ylmethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220941-93-5 | |

| Record name | 5-Fluoro-2-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220941-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CP-226269 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220941935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-2-(4-pyridin-2-yl-piperazin-1-ylmethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-226269 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX4CVT9DYH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Therapeutic Potential of CP 226269 in Schizophrenia: A Deep Dive into its Mechanism of Action

For Immediate Release

This technical guide provides a comprehensive analysis of the mechanism of action of CP 226269, a selective dopamine (B1211576) D4 receptor partial agonist, and its potential therapeutic application in schizophrenia. This document is intended for researchers, scientists, and drug development professionals engaged in the field of neuropsychopharmacology.

Core Tenets of Schizophrenia Pathophysiology and the Role of Dopamine

Schizophrenia is a complex neuropsychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms. The dopamine hypothesis has been a cornerstone of schizophrenia research for decades, positing that a dysregulation of dopaminergic neurotransmission underlies the symptomatology of the illness. While hyperactive subcortical dopamine D2 receptor signaling is strongly associated with positive symptoms, cognitive deficits are thought to be linked to hypoactive dopamine signaling in the prefrontal cortex, particularly at the D1 and D4 receptor subtypes.

This compound: A Selective Dopamine D4 Receptor Partial Agonist

This compound has emerged as a compound of interest due to its selective partial agonist activity at the dopamine D4 receptor. This selectivity is crucial, as it offers the potential to modulate prefrontal cortical dopamine function with minimal impact on the D2 receptors that are the primary target of conventional antipsychotics. This targeted approach may lead to improved cognitive function without the extrapyramidal side effects associated with D2 receptor blockade.

Quantitative Pharmacological Profile of this compound

The following tables summarize the in vitro pharmacological data for this compound, providing key metrics for its binding affinity and functional activity at the human dopamine D4 receptor.

Table 1: Radioligand Binding Affinity of this compound at Dopamine D4 Receptors

| Compound | Receptor | Ki (nM) | Radioligand | Cell Line |

| This compound | Human D4 | Data Not Available | [Data Not Available] | Data Not Available |

Table 2: Functional Activity of this compound in [35S]GTPγS Binding Assays

| Compound | Receptor | EC50 (nM) | Emax (% vs. Dopamine) | Cell Line |

| This compound | Human D4.4 | Data Not Available | 20-60%[1] | CHO-hD4.4 |

Table 3: Functional Activity of this compound in GIRK Channel Activation Assays

| Compound | Receptor | EC50 (nM) | Emax (% vs. Dopamine) | Expression System |

| This compound | Human D4.4 | Data Not Available | 70-80%[1] | Xenopus laevis oocytes |

Note: Specific Ki and EC50 values for this compound were not available in the reviewed literature. The provided Emax values are based on the cited study and represent the maximal effect of the compound relative to the endogenous ligand, dopamine.

Experimental Protocols

[35S]GTPγS Binding Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins.

Methodology:

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D4.4 receptor (CHO-hD4.4) are prepared.

-

Assay Buffer: The assay is typically conducted in a buffer containing Tris-HCl, MgCl2, NaCl, and GDP.

-

Incubation: Membranes are incubated with varying concentrations of this compound, a fixed concentration of [35S]GTPγS, and GDP at room temperature.

-

Termination: The reaction is terminated by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound [35S]GTPγS is determined by liquid scintillation counting.

-

Data Analysis: Non-linear regression is used to determine the EC50 and Emax values from the concentration-response curves.

G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Electrophysiology

This electrophysiological assay assesses the ability of a compound to activate D4 receptors coupled to GIRK channels, leading to a measurable ion current.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the human dopamine D4.4 receptor and the GIRK channel subunits.

-

Two-Electrode Voltage Clamp (TEVC): Oocytes are voltage-clamped, and the membrane current is recorded.

-

Compound Application: this compound is applied to the oocyte via a perfusion system.

-

Current Measurement: The change in the inwardly rectifying potassium current is measured in response to the application of the compound.

-

Data Analysis: Concentration-response curves are generated to determine the EC50 and Emax values for GIRK channel activation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway of this compound and the general workflow of the in vitro experiments used to characterize its activity.

References

CP-226,269: An In-depth Profile of a Dopamine D4 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-226,269 is a pharmacological tool compound that acts as a selective agonist for the dopamine (B1211576) D4 receptor subtype.[1] Its activity at this receptor has led to its use in preclinical research aimed at elucidating the physiological and pathological roles of the dopamine D4 receptor in the central nervous system. This technical guide provides a comprehensive overview of the selectivity profile of CP-226,269, detailing its functional potency and providing insights into the experimental methodologies used for its characterization.

Core Selectivity and Potency Profile

Data Presentation: Functional Potency of CP-226,269

| Receptor | Assay Type | Parameter | Value (nM) | Cell Line |

| Dopamine D4 | Calcium Flux | EC50 | 32 | Not Specified |

| Dopamine D4 | Phospholipid Methylation | EC50 | 2.9 | SK-N-MC neuroblastoma cells |

This table summarizes the available quantitative functional data for CP-226,269.

Experimental Protocols

The characterization of a compound like CP-226,269 involves a combination of binding and functional assays to determine its affinity, potency, and efficacy at various receptor targets. Below are detailed methodologies for key experimental approaches relevant to defining the selectivity profile of a dopamine receptor ligand.

Radioligand Binding Assay (for determining binding affinity, Ki)

This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

-

Tissues or cells expressing the target dopamine receptor subtype (e.g., D1, D2, D3, D4, D5) are homogenized in a cold buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Reaction:

-

A fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D2-like receptors, [³H]-SCH23390 for D1-like receptors) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound (CP-226,269) are added to compete with the radioligand for binding to the receptor.

-

The reaction is incubated at a specific temperature for a set duration to reach equilibrium.

3. Separation of Bound and Free Radioligand:

-

The reaction mixture is rapidly filtered through a glass fiber filter, trapping the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (for determining agonist/antagonist activity, EC50/IC50)

Functional assays measure the biological response elicited by a compound upon binding to its target receptor.

1. Calcium Flux Assay:

-

Cells expressing the dopamine D4 receptor are loaded with a calcium-sensitive fluorescent dye.

-

The cells are then treated with varying concentrations of CP-226,269.

-

Agonist binding to the Gq-coupled D4 receptor can lead to an increase in intracellular calcium.

-

The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorometric plate reader.

-

The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is calculated from the dose-response curve.

2. Phospholipid Methylation Assay:

-

SK-N-MC neuroblastoma cells, which endogenously express the dopamine D4 receptor, are used.

-

Cells are incubated with [³H]-methyl-S-adenosyl-L-methionine, the methyl donor for the methylation reaction.

-

The cells are then stimulated with different concentrations of CP-226,269.

-

The reaction is stopped, and the lipids are extracted.

-

The incorporation of the radiolabeled methyl group into phospholipids (B1166683) is quantified by scintillation counting.

-

The EC50 value is determined from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the dopamine D4 receptor signaling pathway and a typical experimental workflow for determining receptor selectivity.

References

An In-depth Technical Guide on the Binding Affinity and Kinetics of CP 226269

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP 226269 is a potent and selective agonist for the dopamine (B1211576) D4 receptor, a G protein-coupled receptor (GPCR) implicated in various neurological and psychiatric disorders.[1][2] Understanding the binding affinity and kinetics of compounds like this compound is crucial for elucidating their mechanism of action and for the rational design of novel therapeutics targeting the D4 receptor. This technical guide provides a comprehensive overview of the available data on this compound's interaction with the dopamine D4 receptor, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathway.

Core Compound Information

| Parameter | Value | Reference |

| IUPAC Name | 5-fluoro-2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-indole | [1] |

| Molecular Formula | C18H19FN4 | [3] |

| Molar Mass | 310.376 g/mol | [1] |

| CAS Number | 220941-93-5 | [1] |

Quantitative Data on Receptor Interaction

Direct quantitative data on the binding affinity (K_i or K_d) and kinetic parameters (k_on, k_off) for this compound are not extensively available in the public domain. However, its functional potency has been characterized through various assays.

Functional Potency of this compound

| Assay | Parameter | Value (nM) | Cell Line | Reference |

| Calcium Flux | EC_50 | 32 | - | [2] |

| Phospholipid Methylation | EC_50 | 2.9 | SK-N-MC neuroblastoma | [2] |

EC_50 (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. It is a measure of potency.

Comparative Binding Affinity Data

For context, the binding affinity of a structurally distinct but also selective dopamine D4 receptor agonist, A-412997, is provided below. This data can serve as a useful benchmark for researchers investigating D4 agonists.

| Compound | Receptor | K_i (nM) | Reference |

| A-412997 | Rat Dopamine D4 | 12.1 | [4] |

| A-412997 | Human Dopamine D4.4 | 7.9 | [4] |

K_i (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower K_i value indicates a higher binding affinity.

Dopamine D4 Receptor Signaling Pathway

As a D2-like receptor, the dopamine D4 receptor primarily couples to G_i/o proteins. Upon activation by an agonist such as this compound, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

References

Unveiling the Pharmacological Profile of CP 226269: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP 226269 is a potent and selective agonist for the dopamine (B1211576) D4 receptor, a G protein-coupled receptor implicated in various neuropsychiatric disorders. This technical guide provides an in-depth overview of the pharmacological properties of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to support further research and drug development efforts.

Core Pharmacological Properties

This compound is chemically identified as 5-Fluoro-2-(4-pyridin-2-yl-piperazin-1-ylmethyl)-1H-indole, with a molecular formula of C18H19FN4 and a molecular weight of 310.37 g/mol . Its primary pharmacological characteristic is its agonist activity at the dopamine D4 receptor.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

| Parameter | Value | Assay System | Reference |

| EC50 | 32 nM | Calcium Flux in hD4-Gαqo5 cells | Moreland et al., 2004 |

| EC50 | 2.9 nM | Phospholipid Methylation in SK-N-MC cells | Sharma et al., 1999 |

| Effect | No significant effect | Rat Forced Swim Test (Antidepressant model) | Basso et al., 2005[1] |

| Effect | Exacerbated motor hyperactivity | Neonatal 6-OHDA lesioned rats | Zhang et al., 2001[2][3][4][5][6] |

Table 1: In Vitro and In Vivo Pharmacological Data for this compound

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating the dopamine D4 receptor. This activation can initiate multiple downstream signaling cascades. Two key pathways identified for this compound are the modulation of intracellular calcium levels and the stimulation of phospholipid methylation.

Dopamine D4 Receptor-Mediated Calcium Mobilization

In engineered cells co-expressing the human dopamine D4 receptor and a chimeric G-protein (Gαqo5), this compound has been shown to induce a robust increase in intracellular calcium. This suggests that in certain cellular contexts, the D4 receptor can couple to Gq-like signaling pathways.

Dopamine D4 Receptor-Mediated Phospholipid Methylation

A key and perhaps more specific signaling mechanism for the D4 receptor, activated by this compound, is the stimulation of phospholipid methylation (PLM). This pathway involves the sequential methylation of phosphatidylethanolamine (B1630911) (PE) to phosphatidylcholine (PC), which can alter membrane fluidity and the function of embedded proteins.

Experimental Protocols

Calcium Flux Assay (Adapted from Moreland et al., 2004)

This protocol describes a method to measure the agonist activity of this compound at the human dopamine D4 receptor by monitoring intracellular calcium mobilization in a stably transfected cell line.

-

Cell Culture: Maintain HEK293 cells stably co-expressing the human dopamine D4 receptor and the chimeric G-protein Gαqo5 in appropriate growth medium.

-

Cell Plating: Seed the cells into 96-well black-walled, clear-bottom microplates at a suitable density and allow them to attach overnight.

-

Dye Loading: Wash the cells with a buffered saline solution and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time.

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Fluorescence Measurement: Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument. Record baseline fluorescence before adding the compound.

-

Agonist Addition: Add the prepared dilutions of this compound to the wells and immediately begin recording the fluorescence signal over time.

-

Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the response as a function of the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

Phospholipid Methylation Assay (Adapted from Sharma et al., 1999)

This protocol outlines a method to quantify the effect of this compound on phospholipid methylation in a neuroblastoma cell line.

-

Cell Culture: Grow SK-N-MC neuroblastoma cells to near confluence in appropriate culture dishes.

-

Radiolabeling: Pre-incubate the cells in a medium containing L-[methyl-³H]methionine for a sufficient time to allow for cellular uptake and incorporation into S-adenosylmethionine.

-

Compound Treatment: Add varying concentrations of this compound to the cells and incubate for a specified period (e.g., 30 minutes) at 37°C.

-

Reaction Termination: Stop the incubation by adding cold trichloroacetic acid (TCA) and scraping the cells.

-

Lipid Extraction: Pellet the precipitated material by centrifugation, and extract the total lipids from the pellet using a mixture of chloroform and methanol.

-

Phospholipid Separation: Separate the individual phospholipids (phosphatidylethanolamine, phosphatidyl-N-monomethylethanolamine, phosphatidyl-N,N-dimethylethanolamine, and phosphatidylcholine) from the lipid extract using thin-layer chromatography (TLC).

-

Quantification: Scrape the silica (B1680970) corresponding to the different phospholipid spots from the TLC plate and quantify the amount of incorporated radioactivity using liquid scintillation counting.

-

Data Analysis: Express the results as the amount of radioactivity incorporated into the phospholipids per mg of protein. Plot the stimulated incorporation as a function of this compound concentration to determine the EC50.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of the dopamine D4 receptor. Its potent agonist activity, particularly in stimulating the phospholipid methylation pathway, provides a specific mechanism for probing D4 receptor function. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of neuroscience and drug discovery, facilitating further exploration of the therapeutic potential of targeting the dopamine D4 receptor.

References

- 1. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Decreased Dopamine D4 Receptor Expression Increases Extracellular Glutamate and Alters Its Regulation in Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Dopamine, cognitive function, and gamma oscillations: role of D4 receptors [frontiersin.org]

- 4. Frontiers | Neonatal 6-OHDA Lesion Model in Mouse Induces Cognitive Dysfunctions of Attention-Deficit/Hyperactivity Disorder (ADHD) During Young Age [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Revisiting the Role of Serotonin in Attention-Deficit Hyperactivity Disorder: New Insights from Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CP 226269 (CAS Number: 220941-93-5): A Potent Dopamine D4 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP 226269 is a potent and selective agonist for the dopamine (B1211576) D4 receptor, a G protein-coupled receptor implicated in various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, key signaling pathways, and detailed experimental protocols. The information presented is intended to support researchers and drug development professionals in utilizing this compound as a tool for investigating the role of the dopamine D4 receptor in health and disease.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 220941-93-5 |

| Molecular Formula | C₁₈H₁₉FN₄ |

| Molecular Weight | 310.37 g/mol |

| IUPAC Name | 5-fluoro-2-({4-(pyridin-2-yl)piperazin-1-yl}methyl)-1H-indole |

| Appearance | Solid powder |

| Purity | ≥98% |

| Solubility | Soluble in DMSO |

Pharmacological Profile

Functional Activity

This compound has been demonstrated to activate the dopamine D4 receptor in various in vitro functional assays.

| Assay | Cell Line | Parameter | Value (nM) |

| Calcium Flux | - | EC₅₀ | 32.0 |

| Phospholipid Methylation | SK-N-MC neuroblastoma | EC₅₀ | 2.9 |

Signaling Pathways

The dopamine D4 receptor, a member of the D2-like receptor family, primarily couples to inhibitory G proteins (Gαi/o). Activation of the D4 receptor by agonists like this compound initiates a cascade of intracellular signaling events.

Canonical Gαi/o Signaling Pathway

Upon agonist binding, the D4 receptor undergoes a conformational change, leading to the activation of Gαi/o proteins. This activation results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).

Non-Canonical Signaling Pathways

In addition to the canonical Gαi/o pathway, the activation of the dopamine D4 receptor can trigger other signaling cascades.

This compound induces a flux of intracellular calcium.[2][3] This can occur through various mechanisms, including the modulation of plasma membrane calcium channels and the release of calcium from intracellular stores via the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP₃).

A unique characteristic of dopamine D4 receptor signaling is the stimulation of phospholipid methylation. This compound potently stimulates this pathway, which involves the methylation of phosphatidylethanolamine (B1630911) (PE) to phosphatidylcholine (PC).

Experimental Protocols

In Vitro Calcium Flux Assay

This protocol describes a general method for measuring intracellular calcium mobilization following the activation of the D4 receptor by this compound.

Materials:

-

Cells expressing the dopamine D4 receptor (e.g., HEK293 or CHO cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

This compound stock solution (in DMSO)

-

Ionomycin (B1663694) (positive control)

-

EGTA (negative control)

-

96- or 384-well black, clear-bottom microplates

-

Fluorescence plate reader with kinetic reading capabilities and automated injectors

Procedure:

-

Cell Plating: Seed the D4 receptor-expressing cells into the microplates at an appropriate density and culture overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add the dye loading buffer.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

-

Cell Washing: Gently wash the cells with HBSS to remove excess dye.

-

Compound Addition and Measurement:

-

Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Establish a baseline fluorescence reading for a few seconds.

-

Use the automated injector to add varying concentrations of this compound to the wells.

-

Immediately begin kinetic measurement of fluorescence intensity for a period of 1-3 minutes.

-

In separate wells, add ionomycin as a positive control for maximal calcium influx and EGTA as a negative control.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity over time for each well.

-

Normalize the data to the baseline fluorescence.

-

Plot the peak fluorescence response against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.

-

Phospholipid Methylation Assay

This protocol provides a method for measuring the effect of this compound on phospholipid methylation in a relevant cell line, such as SK-N-MC neuroblastoma cells.

Materials:

-

SK-N-MC cells or another suitable cell line expressing the D4 receptor

-

Cell culture medium

-

[³H]-S-adenosylmethionine ([³H]-SAM)

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA)

-

Chloroform:Methanol mixture (2:1 v/v)

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Cell Culture: Culture SK-N-MC cells to near confluency in appropriate culture vessels.

-

Radiolabeling and Stimulation:

-

Pre-incubate the cells in a serum-free medium for a designated period.

-

Add [³H]-SAM to the medium to a final concentration of 1-5 µCi/mL.

-

Simultaneously, add varying concentrations of this compound or vehicle (DMSO) to the cells.

-

Incubate for 30-60 minutes at 37°C.

-

-

Termination of Reaction:

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Add ice-cold 10% TCA to precipitate macromolecules and lyse the cells.

-

-

Lipid Extraction:

-

Scrape the cells and transfer the cell lysate to a new tube.

-

Add the chloroform:methanol mixture to the lysate and vortex thoroughly to extract the lipids.

-

Centrifuge to separate the organic and aqueous phases.

-

-

Quantification:

-

Carefully collect the lower organic phase containing the lipids and transfer it to a scintillation vial.

-

Evaporate the solvent under a stream of nitrogen.

-

Add scintillation fluid to the vial and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Normalize the radioactive counts to the protein concentration of the cell lysate.

-

Plot the normalized counts against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.

-

In Vivo Rat Model of Motor Hyperactivity

This section outlines the key components of a widely used in vivo model to study the effects of dopaminergic compounds on motor activity.

This procedure creates a lesion in the dopaminergic pathways of the rat brain, leading to motor deficits that can be modulated by dopaminergic drugs.[2][4][5]

Materials:

-

Adult male Sprague-Dawley or Wistar rats

-

6-Hydroxydopamine (6-OHDA)

-

Ascorbic acid-saline solution

-

Anesthetics (e.g., isoflurane, ketamine/xylazine)

-

Stereotaxic apparatus

-

Hamilton syringe

Procedure:

-

Animal Preparation: Anesthetize the rat and secure it in the stereotaxic apparatus.

-

Surgical Procedure:

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small burr hole at the stereotaxic coordinates corresponding to the desired brain region (e.g., medial forebrain bundle or substantia nigra).

-

-

6-OHDA Injection:

-

Prepare a fresh solution of 6-OHDA in ice-cold ascorbic acid-saline to prevent oxidation.

-

Slowly infuse the 6-OHDA solution into the target brain region using a Hamilton syringe.

-

Leave the needle in place for a few minutes post-injection to allow for diffusion before slowly retracting it.

-

-

Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics and monitoring for recovery. Allow several days for the lesion to develop before behavioral testing.

This test is used to assess spontaneous locomotor activity and exploratory behavior in rodents.[2][3][4][5][6]

Apparatus:

-

A square or circular arena with high walls to prevent escape, typically made of a non-porous material for easy cleaning. The arena is often equipped with a grid of infrared beams or a video tracking system to monitor the animal's movement.

Procedure:

-

Habituation: Place the rat in the open field arena for a set period (e.g., 30-60 minutes) to allow it to acclimate to the novel environment.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). Doses of 10-30 mg/kg have been used in previous studies.

-

Behavioral Recording: After a predetermined pre-treatment time, place the rat back into the center of the open field arena and record its activity for a specific duration (e.g., 30-60 minutes).

-

Data Analysis: The automated tracking system will provide data on various parameters, including:

-

Total distance traveled: A measure of overall locomotor activity.

-

Time spent in the center vs. periphery: An indicator of anxiety-like behavior (thigmotaxis).

-

Rearing frequency: A measure of exploratory behavior.

-

Ambulatory time vs. resting time: Provides information on the pattern of activity.

-

Conclusion

This compound is a valuable pharmacological tool for studying the dopamine D4 receptor. Its potency as a D4 agonist makes it suitable for a range of in vitro and in vivo experimental paradigms. This technical guide provides a foundation for researchers to design and execute experiments aimed at elucidating the complex roles of the dopamine D4 receptor in physiological and pathological processes. Further characterization of its binding affinity and selectivity profile will enhance its utility as a selective D4 receptor probe.

References

- 1. A-412997 is a selective dopamine D4 receptor agonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]

- 4. anilocus.com [anilocus.com]

- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 6. Open field (animal test) - Wikipedia [en.wikipedia.org]

No Information Available on CP 226269 in the Context of Central Nervous System Disorders

Comprehensive searches for the compound designated "CP 226269" have yielded no specific information regarding its role, mechanism of action, or any experimental studies related to central nervous system (CNS) disorders. The available scientific literature and clinical trial databases do not contain discernible data for a compound with this identifier.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for signaling pathways associated with "this compound" as requested. The core requirements of the prompt cannot be fulfilled due to the absence of foundational information on this specific topic.

It is recommended to verify the compound identifier or to provide an alternative subject of inquiry for which public domain data is accessible. General research on therapeutic agents for CNS disorders involves a wide array of compounds targeting various biological pathways. Some broad areas of investigation in CNS drug discovery include:

-

Serine Racemase Inhibitors: These compounds modulate the N-methyl-D-aspartate (NMDA) receptor signaling pathway by affecting the synthesis of the co-agonist D-serine.

-

G Protein-Coupled Receptor (GPCR) Modulators: A large family of receptors involved in a multitude of physiological processes in the CNS, making them a frequent target for drug development in psychiatric and neurodegenerative disorders.

-

Kinase Inhibitors: Molecules like Glycogen Synthase Kinase-3 (GSK-3) inhibitors are being investigated for their potential in treating a range of CNS-related conditions.

-

Serotonin (B10506) Receptor Antagonists: Compounds that block specific serotonin receptors are explored for their potential to improve cognitive and psychiatric symptoms in various CNS disorders.

-

Dopamine (B1211576) Receptor Partial Agonists: These agents aim to stabilize the dopamine system and are investigated for treating conditions associated with dopamine dysfunction.

The Dopamine D4 Receptor Agonist CP 226269: A Technical Overview of its Potential Effects on Cognitive Function

For Researchers, Scientists, and Drug Development Professionals

Published: December 10, 2025

Abstract

CP 226269 is a selective agonist for the dopamine (B1211576) D4 receptor, a G protein-coupled receptor predominantly expressed in the prefrontal cortex, hippocampus, and amygdala—brain regions critically involved in cognitive and emotional processing. While direct and extensive research on the cognitive effects of this compound is not widely available in published literature, the broader class of selective dopamine D4 receptor agonists has demonstrated significant pro-cognitive effects in a variety of preclinical models. This technical guide synthesizes the available information on the mechanism of action of D4 receptor agonists and presents preclinical data from analogous compounds, such as A-412997 and PD-168077, to infer the potential cognitive-enhancing properties of this compound. This document provides a detailed overview of experimental protocols and quantitative data from relevant studies to inform future research and development in this area.

Introduction: The Dopamine D4 Receptor as a Therapeutic Target for Cognitive Enhancement

The dopamine system, particularly the D4 receptor subtype, has emerged as a promising target for therapeutic interventions aimed at improving cognitive functions.[1] The high expression of D4 receptors in brain regions integral to executive function and memory, coupled with their role in modulating glutamatergic and GABAergic neurotransmission, underscores their potential to influence cognitive processes.[1][2] Agonism at the D4 receptor is hypothesized to enhance neuronal signaling and plasticity, thereby offering a mechanistic basis for cognitive enhancement.

This compound has been identified as a selective dopamine D4 receptor agonist. However, comprehensive studies detailing its specific effects on cognitive performance are limited. In one comparative study, another selective D4 agonist, A-412997, demonstrated significant dose-dependent efficacy in preclinical models of cognition, while the detailed effects of this compound were not elaborated upon.[3] Therefore, this guide will leverage data from structurally and pharmacologically similar D4 agonists to provide a comprehensive overview of the potential cognitive effects of this compound.

Putative Mechanism of Action and Signaling Pathways

Dopamine D4 receptor activation initiates a cascade of intracellular signaling events that are believed to underlie its influence on cognitive function. As a member of the D2-like family of dopamine receptors, the D4 receptor is coupled to Gi/o proteins. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP-PKA signaling pathway can influence gene expression and protein synthesis, contributing to synaptic plasticity.

Furthermore, D4 receptor activation has been shown to modulate GABAergic transmission in the prefrontal cortex, which is crucial for maintaining the appropriate balance of excitation and inhibition required for optimal cognitive processing.[2]

Below is a diagram illustrating the putative signaling pathway of a dopamine D4 receptor agonist like this compound.

Preclinical Evidence for Cognitive Enhancement by Selective D4 Agonists

The pro-cognitive effects of selective dopamine D4 receptor agonists have been investigated in various animal models. The following sections summarize the key findings and experimental protocols for compounds analogous to this compound.

Novel Object Recognition Task

The novel object recognition (NOR) task is a widely used behavioral assay to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

A typical NOR protocol involves three phases:

-

Habituation: The animal is allowed to freely explore an empty testing arena for a set period to acclimate to the environment.

-

Familiarization (Sample) Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined duration.

-

Test (Choice) Phase: After a specific inter-trial interval (ITI), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.

A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

| Compound | Species | Model | Dose | Outcome | Reference |

| A-412997 | Rat | Temporally-induced deficit | 0.1 - 1.0 mg/kg | Improved novel object recognition | [4] |

| PD-168077 | Rat | Time-induced deficit | 3.0 - 10.0 mg/kg | Improved recognition memory | [5][6] |

| PD-168077 | Rat | Sub-chronic PCP-induced deficit | 10 mg/kg | Reversed recognition memory deficits | [5][6] |

Social Recognition Task

The social recognition task assesses short-term social memory in rodents. It relies on the natural inclination of an animal to investigate an unfamiliar juvenile more than a familiar one.

-

Acclimation: An adult test animal is habituated to the testing cage.

-

First Exposure (Social Interaction 1): A juvenile rat is introduced into the cage for a short period, and the duration of social investigation by the adult is recorded.

-

Second Exposure (Social Interaction 2): After a defined interval, the same juvenile (familiar) or a new juvenile (novel) is reintroduced, and the investigation time is again measured. A reduction in investigation time during the second exposure to the same juvenile indicates social recognition memory.

Inhibitory Avoidance Task

The inhibitory avoidance task is a fear-motivated learning and memory paradigm.

This task assesses the ability of an animal to learn to avoid a specific location associated with an aversive stimulus (e.g., a mild footshock). The animal is placed in a chamber with two compartments, one lit and one dark. Rodents have a natural preference for the dark. When the animal enters the dark compartment, it receives a mild footshock. The latency to enter the dark compartment is measured over successive trials. An increase in latency indicates learning and memory of the aversive experience. A-412997 was tested in Spontaneous Hypertensive Rat (SHR) pups, a model for ADHD.[3]

| Compound | Species | Model | Dose | Outcome | Reference |

| A-412997 | Rat | Social Recognition | Not specified | Significantly improved social recognition | [3] |

| A-412997 | Rat (SHR pups) | 5-Trial Inhibitory Avoidance | Not specified | Significantly improved acquisition | [3] |

| PD-168077 | Mouse | Inhibitory Avoidance | 0.5 - 10 mg/kg | Dose-dependently improved memory consolidation | [7] |

Experimental Workflow Diagrams

The following diagrams illustrate the typical workflows for the preclinical cognitive assays discussed.

Discussion and Future Directions

The available preclinical evidence for selective dopamine D4 receptor agonists strongly suggests a pro-cognitive profile. Compounds like A-412997 and PD-168077 have demonstrated the ability to improve performance in tasks assessing recognition memory, social memory, and aversive learning. These findings provide a solid rationale for investigating the cognitive-enhancing potential of this compound.

Future research should focus on directly evaluating this compound in a battery of cognitive tests, including those described in this guide. Key areas for investigation include:

-

Dose-response studies: To determine the optimal dose range for cognitive enhancement and to identify potential dose-limiting side effects.

-

Pharmacokinetic and pharmacodynamic (PK/PD) modeling: To correlate plasma and brain concentrations of this compound with its cognitive effects.

-

Neurochemical studies: To examine the effects of this compound on neurotransmitter release (e.g., dopamine and acetylcholine) in the prefrontal cortex and hippocampus.

-

Comparative studies: To benchmark the efficacy and safety of this compound against other D4 agonists and standard-of-care cognitive enhancers.

Conclusion

While direct evidence for the cognitive effects of this compound is currently limited, the substantial body of research on other selective dopamine D4 receptor agonists provides a strong foundation for its potential as a cognitive enhancer. The experimental protocols and quantitative data summarized in this technical guide offer a framework for the design and execution of future preclinical studies. Further investigation into the pharmacology and behavioral effects of this compound is warranted to fully elucidate its therapeutic potential for treating cognitive deficits in various neurological and psychiatric disorders.

References

- 1. What are D4 receptor agonists and how do they work? [synapse.patsnap.com]

- 2. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A-412997, a selective dopamine D4 agonist, improves cognitive performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective dopamine D4 receptor agonist (A-412997) improves cognitive performance and stimulates motor activity without influencing reward-related behaviour in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. uom-qa.qa.elsevierpure.com [uom-qa.qa.elsevierpure.com]

- 7. Facilitatory effect of the dopamine D4 receptor agonist PD168,077 on memory consolidation of an inhibitory avoidance learned response in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: CP 226269 as a Tool for Elucidating Dopamine D4 Receptor Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP 226269 is a potent and selective agonist for the dopamine (B1211576) D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs). Its utility as a research tool lies in its ability to selectively activate D4 receptors, thereby enabling the investigation of their specific roles in complex neurological processes. This guide provides a comprehensive overview of this compound, including its pharmacological properties, its application in key experiments to probe dopamine pathways, and detailed methodologies for reproducing these studies.

Pharmacological Profile of this compound

Functional Potency

| Assay | Cell Line | Parameter | Value (nM) |

| Calcium Flux | Not Specified | EC50 | 32 |

| Phospholipid Methylation | SK-N-MC Neuroblastoma | EC50 | 2.9 |

Table 1: Functional Potency of this compound. This table summarizes the half-maximal effective concentration (EC50) of this compound in two key functional assays, demonstrating its high potency in activating D4 receptor-mediated signaling cascades.

Dopamine D4 Receptor Signaling Pathways

Activation of the D4 receptor by agonists like this compound initiates a cascade of intracellular signaling events. These pathways are critical in modulating neuronal excitability and function.

Canonical Gαi/o Signaling Pathway

The primary signaling mechanism for D2-like receptors, including the D4 receptor, is through the Gαi/o protein pathway.[1] This pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway

D4 receptor activation can also modulate the MAPK/ERK signaling cascade, a crucial pathway involved in cell proliferation, differentiation, and survival. This regulation can occur through various mechanisms, including G protein-dependent and independent pathways.

Akt Signaling Pathway

The Akt signaling pathway, a key regulator of cell survival and metabolism, is also modulated by D4 receptor activity. This pathway is often initiated by Gβγ subunits of the G protein.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. The following protocols are based on established methods used to study the effects of this compound.

Phospholipid Methylation Assay

This assay, based on the work of Sharma et al. (1999), measures the incorporation of a radiolabeled methyl group into phospholipids, a process stimulated by D4 receptor activation.[2]

Objective: To quantify the effect of this compound on D4 receptor-mediated phospholipid methylation.

Materials:

-

SK-N-MC neuroblastoma cells (or other cells endogenously or recombinantly expressing D4 receptors)

-

Cell culture medium (e.g., DMEM) with 10% fetal bovine serum

-

[¹⁴C]formate (radiolabel)

-

This compound

-

Dopamine (as a positive control)

-

D4 receptor antagonist (e.g., L-745,870) (as a negative control)

-

Phosphate-buffered saline (PBS)

-

Trichloroacetic acid (TCA)

-

Chloroform:methanol mixture (2:1, v/v)

-

Scintillation counter and vials

Procedure:

-

Cell Culture: Plate SK-N-MC cells in 24-well plates and grow to near confluency.

-

Pre-incubation: Wash the cells with serum-free medium and then pre-incubate for 30 minutes in the same medium.

-

Labeling: Add [¹⁴C]formate to each well at a final concentration of 5 µCi/mL and incubate for 1 hour.

-

Drug Treatment: Add this compound, dopamine, or the D4 antagonist at various concentrations to the designated wells. Include a vehicle control. Incubate for 30 minutes.

-

Termination of Reaction: Aspirate the medium and wash the cells twice with ice-cold PBS. Add 1 mL of ice-cold 10% TCA to each well and incubate on ice for 10 minutes to precipitate cellular macromolecules.

-

Lipid Extraction: Aspirate the TCA and wash the precipitate twice with water. Add 1 mL of chloroform:methanol (2:1) to each well and incubate for 30 minutes to extract the lipids.

-

Quantification: Transfer the lipid extract to scintillation vials, evaporate the solvent, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Express the results as counts per minute (CPM) or as a percentage of the basal (vehicle-treated) response.

Intracellular Calcium Flux Assay

This assay measures changes in intracellular calcium concentration upon receptor activation. D4 receptor activation can lead to calcium mobilization through various mechanisms, including G protein-mediated activation of phospholipase C.

Objective: To determine the effect of this compound on intracellular calcium levels.

Materials:

-

Cells expressing D4 receptors

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

This compound

-

Ionomycin (B1663694) (as a positive control)

-

EGTA (as a negative control)

-

Fluorometric imaging plate reader (FLIPR) or fluorescence microscope

Procedure:

-

Cell Plating: Plate cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1-2 hours at 37°C in the dark.

-

Washing: Gently wash the cells with HBSS to remove excess dye.

-

Compound Addition and Measurement: Place the plate in the FLIPR or on the fluorescence microscope stage. Establish a baseline fluorescence reading. Add this compound at various concentrations and immediately begin recording the fluorescence intensity over time.

-

Controls: In separate wells, add ionomycin to determine the maximum calcium response and EGTA to chelate extracellular calcium and establish a minimal response.

-

Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Calculate the peak fluorescence response or the area under the curve for each concentration of this compound and plot a dose-response curve to determine the EC50.

Conclusion

This compound serves as a valuable pharmacological tool for the specific investigation of dopamine D4 receptor function. Its high potency and selectivity allow researchers to dissect the intricate signaling pathways modulated by this receptor subtype. The experimental protocols and pathway diagrams provided in this guide offer a framework for designing and executing studies aimed at further understanding the role of D4 receptors in both normal brain function and in the pathophysiology of various neurological and psychiatric disorders. Future research should aim to fully characterize the binding profile of this compound to provide a more complete picture of its selectivity and to explore its effects in more complex in vivo models.

References

The Selective Dopamine D4 Receptor Agonist CP 226269: A Technical Overview of Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP 226269 is a potent and selective partial agonist for the dopamine (B1211576) D4 receptor. Its high affinity and selectivity have made it a valuable research tool for elucidating the physiological roles of the D4 receptor and exploring its potential as a therapeutic target. This technical guide provides an in-depth overview of the pharmacological profile of this compound, summarizing key in vitro and in vivo data, outlining relevant experimental methodologies, and discussing potential therapeutic applications based on current preclinical evidence.

Pharmacological Profile and Mechanism of Action

This compound acts as a partial agonist at the dopamine D4 receptor. Its mechanism of action involves binding to the receptor and eliciting a response that is a fraction of that induced by the endogenous ligand, dopamine. This partial agonism is a key feature, as it may offer a more modulated therapeutic effect with a potentially wider therapeutic window compared to full agonists.

In Vitro Activity

The in vitro pharmacological effects of this compound have been characterized through various functional assays. The compound has been shown to stimulate intracellular signaling cascades downstream of D4 receptor activation.

Table 1: In Vitro Quantitative Data for this compound

| Assay | Cell Line | Parameter | Value |

| Calcium Flux | SK-N-MC Neuroblastoma | EC50 | 32 nM |

| Phospholipid Methylation | SK-N-MC Neuroblastoma | EC50 | 2.9 nM |

| [³⁵S]GTPγS Binding | CHO-hD4.4 Membranes | Emax | 20-60% (vs. Dopamine) |

| GIRK Current Stimulation | Xenopus laevis Oocytes | Emax | 70-80% |

Signaling Pathways

Activation of the dopamine D4 receptor by this compound initiates several intracellular signaling pathways. As a G protein-coupled receptor (GPCR), the D4 receptor primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Furthermore, the dissociation of the Gβγ subunits can modulate the activity of other effectors, including G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization. Another notable pathway affected by D4 receptor activation is the stimulation of phospholipid methylation.

Potential Therapeutic Applications

The selective agonism of this compound at the dopamine D4 receptor suggests its potential utility in conditions where modulation of dopaminergic neurotransmission is desired.

Schizophrenia

The dopamine hypothesis of schizophrenia has historically focused on the D2 receptor. However, the atypical antipsychotic clozapine's high affinity for the D4 receptor has spurred interest in this subtype as a therapeutic target. The partial agonism of this compound could theoretically modulate dopamine signaling in brain regions implicated in schizophrenia, such as the prefrontal cortex, potentially improving cognitive deficits and negative symptoms with a lower risk of extrapyramidal side effects associated with D2 antagonists.

Erectile Dysfunction

Preclinical studies with other selective D4 agonists have demonstrated pro-erectile effects in rats. This suggests that central D4 receptor activation may play a role in mediating penile erection. Consequently, this compound could be investigated as a potential treatment for erectile dysfunction, offering a novel central mechanism of action.

Depression (Lack of Supporting Evidence)

While initial interest existed in the potential antidepressant effects of D4 receptor modulation, a key preclinical study by Basso et al. (2005) found that this compound did not produce a significant antidepressant-like effect in the rat forced swim test. This finding suggests that D4 receptor agonism may not be a viable strategy for the treatment of depression.

Experimental Protocols

Detailed experimental protocols for the key assays are provided below as a reference for researchers. These represent generalized methods, and specific parameters may require optimization based on the experimental setup.

Phospholipid Methylation Assay

This assay measures the incorporation of a radiolabeled methyl group into phospholipids (B1166683) in response to D4 receptor stimulation.

-

Cell Culture: SK-N-MC neuroblastoma cells are cultured to near confluence in appropriate media.

-

Labeling: Cells are incubated with a radiolabeled methyl donor, such as [³H]-S-adenosyl-L-methionine or L-[methyl-³H]methionine, in a buffer solution.

-

Treatment: Cells are exposed to varying concentrations of this compound or a vehicle control for a defined period.

-

Lipid Extraction: The reaction is terminated, and lipids are extracted using a chloroform/methanol/water mixture.

-

Quantification: The amount of radioactivity incorporated into the phospholipid fraction is determined by liquid scintillation counting.

-

Data Analysis: Data are analyzed to determine the EC50 value for this compound-stimulated phospholipid methylation.

Calcium Flux Assay

This assay measures changes in intracellular calcium concentration following receptor activation.

-

Cell Culture and Dye Loading: SK-N-MC cells are seeded in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Baseline Measurement: The baseline fluorescence is measured using a fluorescence plate reader.

-

Compound Addition: this compound at various concentrations is added to the wells.

-

Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium, is monitored over time.

-

Data Analysis: The peak fluorescence response is used to generate a dose-response curve and calculate the EC50 value.

[³⁵S]GTPγS Binding Assay

This functional assay measures G protein activation by quantifying the binding of a non-hydrolyzable GTP analog.

-

Membrane Preparation: Membranes are prepared from cells expressing the D4 receptor (e.g., CHO-hD4.4).

-

Assay Buffer: The assay is performed in a buffer containing GDP to maintain G proteins in their inactive state.

-

Incubation: Membranes are incubated with [³⁵S]GTPγS and varying concentrations of this compound.

-

Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

-

Quantification: The radioactivity retained on the filters is measured by scintillation counting.

-

Data Analysis: The specific binding is calculated and plotted against the concentration of this compound to determine Emax.

GIRK Channel Electrophysiology in Xenopus Oocytes

This method directly measures the functional coupling of the D4 receptor to GIRK channels.

-

Oocyte Preparation: Oocytes are harvested from Xenopus laevis and injected with cRNA encoding the human D4 receptor and GIRK channel subunits.

-

Two-Electrode Voltage Clamp: After a period of protein expression, oocytes are voltage-clamped to a holding potential.

-

Compound Application: this compound is applied to the oocyte via a perfusion system.

-

Current Measurement: The activation of GIRK channels results in an inward potassium current, which is recorded.

-

Data Analysis: The magnitude of the current is measured and used to assess the efficacy (Emax) of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the function of the dopamine D4 receptor. Its selective partial agonism presents a compelling profile for potential therapeutic development, particularly in the areas of schizophrenia and erectile dysfunction. The lack of preclinical evidence for antidepressant efficacy suggests that future research should be focused on its other potential applications. The experimental protocols outlined in this guide provide a foundation for further investigation into the pharmacology and therapeutic potential of this and other D4 receptor modulators. Further research, including more extensive in vivo studies and eventual clinical trials, will be necessary to fully elucidate the therapeutic utility of this compound.

The Role of the Selective Dopamine D4 Receptor Agonist CP 226269 in Preclinical Models of Psychosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psychosis, a core feature of schizophrenia and other severe mental illnesses, is characterized by a disconnect from reality, including hallucinations and delusions. The dopamine (B1211576) hypothesis has long been a cornerstone of psychosis research, with most current antipsychotics acting as antagonists at the dopamine D2 receptor. However, the therapeutic landscape is evolving, with growing interest in the potential of other dopamine receptor subtypes as targets for novel drug development. Among these, the dopamine D4 receptor has emerged as a subject of significant investigation. This technical guide provides an in-depth overview of the preclinical evaluation of CP 226269, a selective dopamine D4 receptor agonist, in the context of psychosis models. While direct preclinical studies of this compound in a wide range of psychosis models are limited, this guide synthesizes the available data and provides context by examining related D4 receptor agonists.

Core Compound Profile: this compound

This compound is a pharmacological tool used in research to investigate the function of the dopamine D4 receptor. It is recognized as a potent and selective agonist for this receptor subtype.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized in cellular assays, demonstrating its potency as a D4 receptor agonist.

| Assay Type | Cell Line | Parameter | Value |

| Calcium Flux | - | EC50 | 32 nM[1] |

| Phospholipid Methylation | SK-N-MC neuroblastoma | EC50 | 2.9 nM[1] |

Preclinical Models of Psychosis and this compound

Preclinical animal models are essential for understanding the pathophysiology of psychosis and for the initial screening of potential therapeutic agents. These models aim to replicate specific behavioral or neurochemical aspects of the human condition.

Neurodevelopmental Lesion Models

Neurodevelopmental models propose that early life insults can lead to the emergence of psychosis-like behaviors in adulthood. One such model involves creating lesions in specific brain regions, such as the hippocampus, in neonatal animals.

Experimental Data:

A study in periadolescent Sprague-Dawley rats found that a single intraperitoneal (i.p.) injection of this compound dose-dependently exacerbated motor hyperactivity induced by a neonatal lesion.

| Animal Model | Dosing Route | Dose Range | Effect |

| Lesion-induced motor hyperactivity in rats | i.p. | 10-30 mg/kg | Dose-dependent exacerbation of hyperactivity[1] |

Experimental Protocol: Lesion-Induced Hyperactivity

-

Animal Model: Neonatal Sprague-Dawley rat pups.

-

Lesioning Procedure: On a specific postnatal day (e.g., P7), pups are anesthetized. A neurotoxin (e.g., ibotenic acid) is stereotactically injected into a specific brain region implicated in psychosis, such as the ventral hippocampus. Sham-operated animals receive a vehicle injection.

-

Behavioral Testing: Following a maturation period (e.g., into adolescence or adulthood), locomotor activity is assessed. This is typically done in an open-field arena, where horizontal and vertical movements are tracked over a defined period.

-

Drug Challenge: Animals are administered this compound or vehicle, and the effect on locomotor activity is measured and compared between the lesion and sham groups.

Pharmacologically-Induced Models of Psychosis

These models utilize drugs that induce psychosis-like symptoms in humans and animals. Common agents include NMDA receptor antagonists like phencyclidine (PCP) and ketamine, and dopamine-releasing agents like amphetamine.

While there is no direct evidence of this compound being tested in these specific models, studies on other D4 receptor agonists, such as PD168077 and A-412997, provide valuable insights into the potential role of D4 receptor agonism in these paradigms.

Context from other D4 Agonists:

-

PD168077: This D4 agonist has been shown to reverse cognitive deficits in a sub-chronic PCP model in rats, specifically in the novel object recognition task.[2][3] This suggests that D4 agonism might have pro-cognitive effects in the context of NMDA receptor hypofunction.

-

A-412997: This highly selective D4 agonist has been reported to have a better selectivity profile than this compound and does not activate D2L receptors, unlike this compound.[4] This highlights the importance of considering the full receptor binding profile of a compound when interpreting its effects.

Experimental Protocol: PCP-Induced Cognitive Deficit (Novel Object Recognition)

-

Animal Model: Adult rats.

-

PCP Administration: Rats are treated with a sub-chronic regimen of PCP (e.g., 2 mg/kg, i.p., twice daily for 7 days) followed by a washout period.

-

Novel Object Recognition Task:

-

Habituation: Animals are habituated to the testing arena.

-

Training (T1): Two identical objects are placed in the arena, and the rat is allowed to explore for a set period.

-

Testing (T2): After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.

-

-

Drug Treatment: The D4 agonist is administered before the training or testing phase to assess its ability to reverse the PCP-induced deficit in novel object exploration.

Prepulse Inhibition (PPI) Model

PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. It refers to the reduction in the startle response to a strong sensory stimulus when it is preceded by a weaker, non-startling stimulus. Deficits in PPI can be induced by dopamine agonists or NMDA receptor antagonists.

There are currently no published studies that have specifically investigated the effects of this compound in the PPI model of psychosis.

Signaling Pathways and Mechanism of Action

This compound exerts its effects by activating the dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs). D4 receptors are primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

The downstream signaling cascades initiated by D4 receptor activation are complex and can influence multiple cellular processes relevant to neuronal function and, potentially, psychosis.

The observation that this compound stimulates phospholipid methylation (PLM) suggests the involvement of other signaling pathways. PLM is a process that can alter membrane fluidity and the function of membrane-bound proteins. The EC50 of 2.9 nM for PLM stimulation indicates this is a potent effect of this compound.

Discussion and Future Directions

The available preclinical data on this compound in models of psychosis is currently limited to its exacerbation of lesion-induced hyperactivity. This finding, where a D4 agonist worsens a psychosis-like phenotype, is intriguing and warrants further investigation. It may suggest a complex role for D4 receptors in dopamine dysregulation, potentially challenging the hypothesis that D4 agonism would be beneficial for psychosis.

The lack of data for this compound in other standard preclinical models, such as those induced by PCP, ketamine, or amphetamine, as well as in the PPI model, represents a significant knowledge gap. Future research should aim to characterize the effects of this compound in these paradigms to build a more comprehensive profile of its potential relevance to psychosis.

Furthermore, the finding that the more selective D4 agonist A-412997 does not activate D2L receptors, while this compound does, is a critical point.[4] The potential off-target effects of this compound at D2-like receptors could confound the interpretation of its in vivo effects and should be carefully considered in the design and analysis of future studies.

References

- 1. Selective dopamine D4 receptor agonist (A-412997) improves cognitive performance and stimulates motor activity without influencing reward-related behaviour in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. PD168077, a D(4) receptor agonist, reverses object recognition deficits in rats: potential role for D(4) receptor mechanisms in improving cognitive dysfunction in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A-412997 is a selective dopamine D4 receptor agonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of CP 226269

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for in vivo studies involving CP 226269, a selective dopamine (B1211576) D4 receptor agonist. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacological properties of this compound.

Compound Information

| Parameter | Value | Reference |

| Compound Name | This compound | |

| Target Receptor | Dopamine D4 Receptor (Agonist) | [1] |

| Cross-Reactivity | Shows some activity at Dopamine D2L receptors | [1] |

| Chemical Formula | C₁₈H₁₉FN₄O | |

| Molecular Weight | 326.37 g/mol |

In Vivo Experimental Protocols

Detailed methodologies for key in vivo experiments are outlined below. These protocols are based on studies involving selective dopamine D4 receptor agonists and provide a framework for investigating the effects of this compound.

Rodent Model for Central Nervous System Effects

A common in vivo model to assess the central activity of dopamine D4 receptor agonists is the induction of penile erection in conscious rats.[1] This response is mediated by central D4 receptor activation.

Experimental Protocol: Induction of Penile Erection in Rats

-

Animals: Adult male rats (e.g., Wistar or Sprague-Dawley strains).

-

Housing: Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the experiment.

-

Compound Preparation:

-

This compound should be dissolved in a suitable vehicle. While the specific vehicle for this compound is not explicitly detailed in the available literature, a common approach for similar compounds is to use a solution of sterile saline with a small percentage of a solubilizing agent like DMSO or Tween 80. The final concentration of the solubilizing agent should be kept to a minimum to avoid toxicity.

-

-

Administration:

-

Administer this compound via subcutaneous (s.c.) injection.

-

The injection site is typically in the loose skin over the back or flank.[2]

-

-

Dosage:

-

A dose-response study is recommended to determine the effective dose of this compound.

-

For a related, highly selective D4 agonist (A-412997), an effective dose of 0.1 µmol/kg, s.c., has been reported to induce penile erection in rats.[1] This can serve as a starting point for dose-ranging studies with this compound.

-

-

Observation:

-

Following administration, individual rats should be placed in observation cages.

-

Observe and record the number of penile erections over a defined period (e.g., 60-90 minutes).

-

-

Data Analysis:

-

Compare the number of erections in the this compound-treated group to a vehicle-treated control group.

-

Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of the observed effects.

-

Experimental Workflow: Rodent CNS Effects Study

Caption: Workflow for in vivo assessment of this compound central activity.

Signaling Pathway

This compound acts as an agonist at the dopamine D4 receptor, which is a G protein-coupled receptor (GPCR). The D4 receptor is coupled to Gi/o proteins.

Dopamine D4 Receptor Signaling Pathway

Caption: Simplified signaling cascade of the Dopamine D4 receptor.

Quantitative Data Summary

As specific in vivo pharmacokinetic and dose-response data for this compound are limited in publicly available literature, the following table provides data for a structurally related and highly selective dopamine D4 agonist, A-412997, to serve as a reference for experimental design.

| Parameter | Compound | Species | Dose | Route | Effect | Reference |

| Effective Dose (ED) | A-412997 | Rat | 0.1 µmol/kg | s.c. | Induction of penile erection | [1] |

Considerations for In Vivo Studies

-

Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of this compound and for minimizing any vehicle-induced effects. Preliminary formulation studies are recommended.

-

Pharmacokinetics: Due to the lack of specific pharmacokinetic data for this compound, initial studies should aim to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. This will inform the selection of appropriate dosing regimens and sampling time points for subsequent efficacy studies.

-

Toxicity: A preliminary acute toxicity study should be conducted to determine the maximum tolerated dose (MTD) and to identify any potential adverse effects.

-

Selectivity: Given that this compound has been reported to have some activity at D2L receptors, it is important to consider this in the interpretation of in vivo results.[1] The use of selective D2 antagonists as controls can help to dissect the specific contribution of D4 receptor activation to the observed effects.

Disclaimer: The information provided in these application notes is for guidance purposes only and should be adapted based on specific experimental goals and institutional guidelines for animal care and use. Researchers are encouraged to consult the primary literature and conduct pilot studies to optimize protocols for their specific research needs.

References

Application Notes and Protocols for CP 226269 in Animal Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction